molecular formula C8H5ClN2O B1148708 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride CAS No. 1261784-70-6

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride

Cat. No.: B1148708
CAS No.: 1261784-70-6
M. Wt: 180.5911
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Description

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a carbonyl chloride functional group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form the pyrrolo[2,3-b]pyridine core. This intermediate is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    N-oxides: Resulting from oxidation reactions.

    Dihydropyridine Derivatives: Produced via reduction reactions.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules, modulating their function .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure.

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.

    1H-indole-3-carbonyl chloride: Contains an indole ring instead of a pyridine ring.

Uniqueness: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This functional group also enhances its potential as an intermediate in the synthesis of biologically active compounds .

Properties

CAS No.

1261784-70-6

Molecular Formula

C8H5ClN2O

Molecular Weight

180.5911

Synonyms

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride

Origin of Product

United States

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